molecular formula C14H8O5 B11860919 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione CAS No. 4691-76-3

6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione

Cat. No.: B11860919
CAS No.: 4691-76-3
M. Wt: 256.21 g/mol
InChI Key: KMJZTVBJUZDVCN-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione can be achieved through several methods. One common approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. The key step in this synthesis is a highly regioselective intermolecular Diels–Alder cycloaddition, followed by oxidative aromatization . This method is metal-free and offers good yields, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput. The specific conditions would depend on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as monoamine oxidase, and can modulate oxidative stress pathways . Its unique structure allows it to interact with multiple biological targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione include:

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

4691-76-3

Molecular Formula

C14H8O5

Molecular Weight

256.21 g/mol

IUPAC Name

6-hydroxy-3-methylbenzo[g]chromene-2,5,10-trione

InChI

InChI=1S/C14H8O5/c1-6-5-8-11(16)10-7(3-2-4-9(10)15)12(17)13(8)19-14(6)18/h2-5,15H,1H3

InChI Key

KMJZTVBJUZDVCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)C3=C(C2=O)C(=CC=C3)O)OC1=O

Origin of Product

United States

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